molecular formula C7H4FNS B3177024 4-Fluorobenzo[d]thiazole CAS No. 1247348-92-0

4-Fluorobenzo[d]thiazole

Cat. No.: B3177024
CAS No.: 1247348-92-0
M. Wt: 153.18 g/mol
InChI Key: ALBKFIJBIPPCPS-UHFFFAOYSA-N
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Description

4-Fluorobenzo[d]thiazole is a fluorinated derivative of the privileged benzothiazole scaffold, a structure of high significance in medicinal chemistry and drug discovery. This compound serves as a key synthetic intermediate for the development of novel bioactive molecules. The benzothiazole core is extensively researched for its potent and broad-spectrum biological activities. Notably, fluorinated benzothiazole derivatives have demonstrated promising anticancer properties , showing efficacy against a diverse panel of human cancer cell lines, including mammary, ovarian, colon, and renal cancers . The incorporation of fluorine atoms can fine-tune the molecule's electronic properties, metabolic stability, and membrane permeability, making it a valuable scaffold in oncology research . Beyond oncology, benzothiazole hybrids are also explored for other therapeutic areas. Recent studies highlight their potential in antidiabetic research , where benzothiazole-appended compounds have been identified as valuable leads for the inhibition of enzymes like α-amylase and α-glucosidase . Specifications & Handling • CAS Number: 1247348-92-0 • Molecular Formula: C 7 H 4 FNS • Molecular Weight: 153.18 • Form: Predicted to be a colorless to light yellow liquid • Storage: Store at 2-8°C under inert conditions Safety Note: For Research Use Only. Not intended for diagnostic or therapeutic procedures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-fluoro-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4FNS/c8-5-2-1-3-6-7(5)9-4-10-6/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALBKFIJBIPPCPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1)SC=N2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4FNS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Derivatization Strategies for 4 Fluorobenzo D Thiazole and Its Analogs

Convergent and Divergent Synthetic Routes to the 4-Fluorobenzo[d]thiazole Core

The construction of the this compound nucleus is primarily achieved through strategies that either assemble the ring system from pre-fluorinated precursors (convergent) or introduce the fluorine atom onto a pre-formed benzothiazole (B30560) ring (divergent).

The most common and direct method for synthesizing the benzothiazole core involves the cyclization of an appropriately substituted o-aminothiophenol. For this compound, this typically involves the reaction of 2-amino-3-fluorothiophenol with a suitable one-carbon synthon, such as a carboxylic acid, aldehyde, or acyl chloride.

A foundational approach is the reaction of a substituted aniline (B41778) with a thiocyanating agent, followed by cyclization. For instance, the synthesis of a substituted 2-aminobenzothiazole (B30445) can be achieved by reacting a starting aniline, such as 3-chloro-4-fluoro aniline, with potassium thiocyanate (B1210189) in the presence of bromine. The resulting intermediate undergoes ring closure to form the 2-amino-benzothiazole core researchgate.net. This method highlights a classic pathway where the fluorine atom is incorporated into the starting material before the heterocyclic ring is formed.

Table 1: Examples of Cyclization Reactions for Benzothiazole Synthesis

Starting Material Reagent(s) Product Reference
3-Chloro-4-fluoro aniline 1. KSCN, Br22. NH4OH (for pH adjustment) 2-Amino-7-chloro-6-fluorobenzothiazole researchgate.net
2-Aminothiophenol Cinnamic acid derivatives 2-Arylbenzothiazoles eurjchem.com

Introducing a fluorine atom at a specific position on a pre-existing benzothiazole ring is a significant challenge due to the difficulty in controlling the regioselectivity of electrophilic aromatic substitution. While direct fluorination of the benzothiazole C-4 position is not a commonly reported high-yield strategy, modern synthetic methods offer potential pathways.

Techniques like iridium-catalyzed C-H borylation can create versatile building blocks from which other functional groups can be introduced nih.govacs.org. For the related 2,1,3-benzothiadiazole (B189464) (BTD) system, regioselective borylation has been demonstrated to functionalize the C4, C5, C6, and C7 positions nih.govacs.org. Such a borylated intermediate at the C-4 position of a benzothiazole could theoretically be converted to a fluoro group, although this remains a less-traveled route compared to using fluorinated precursors. The development of novel catalytic systems, such as I(I)/I(III) catalysis for the fluorination of allenes, points toward an expanding toolkit for organofluorine chemistry that may enable more direct and regioselective fluorination of complex heterocycles in the future nih.gov.

The large-scale synthesis of this compound and its derivatives presents several challenges, including the cost and availability of fluorinated starting materials, the need for harsh reaction conditions, and potential difficulties in purification. Innovations in process chemistry aim to address these issues by developing more efficient and streamlined synthetic routes.

Key aspects of developing a scalable synthesis include:

Use of Inexpensive Starting Materials: Relying on commercially available and affordable precursors is crucial for economic viability nih.gov.

Robust Reaction Conditions: Developing reactions that are tolerant of various functional groups and are not overly sensitive to air or moisture simplifies the manufacturing process.

Recent work on the scalable synthesis of other complex heterocyclic molecules, such as 4′-thionucleosides, demonstrates the power of a de novo approach that relies on a streamlined process involving key steps like scalable α-fluorination and subsequent cyclization rsc.orgresearchgate.netnih.gov. These principles are directly applicable to the production of this compound, favoring convergent synthetic strategies for large-scale manufacturing.

Advanced Derivatization of the this compound Nucleus

Once the this compound core is synthesized, it serves as a versatile platform for further modification. Derivatization allows for the fine-tuning of the molecule's physicochemical properties and biological activity.

The benzothiazole ring can be functionalized at several positions, with the C-2 position being particularly important for derivatization.

C-2 Position: The 2-position of the benzothiazole ring is the most common site for introducing diversity. Starting from 2-amino-4-fluorobenzothiazole, the amino group can be readily converted into a wide array of functional groups. It can act as a nucleophile in reactions with electrophiles or be transformed into a leaving group for substitution reactions. For example, 2-aminobenzothiazole can be converted to its corresponding acetanilide (B955) or 2-hydroxy derivative semanticscholar.org.

Other Ring Positions (C-6, C-7): Functionalization of the benzene (B151609) portion of the ring system, such as at the C-6 and C-7 positions, is also synthetically accessible. The synthesis of N-{6-fluoro-7-[(substituted)-amino] 1, 3-benzothiazole-2-yl} derivatives demonstrates that additional functional groups, including amines, can be installed at these positions, often by starting with a polysubstituted aniline precursor researchgate.net. Furthermore, rhodium- and silver-catalyzed reactions have been shown to selectively functionalize the C-4 and C-6 positions of the androgen skeleton, providing a precedent for regioselective C-H functionalization in complex fused ring systems nih.gov.

Table 2: Examples of Functionalization Reactions

Position Reaction Type Reagents/Conditions Resulting Functional Group Reference
C-2 Acetylation Acetic acid Acetanilide semanticscholar.org
C-2 Diazotization then Hydrolysis NaNO2, H2SO4, heat Hydroxyl semanticscholar.org

Coupling reactions are essential for linking the this compound core to other chemical moieties, often forming key linkages found in biologically active molecules.

Amide and Carboxamide Formation: Amide bonds are frequently incorporated into drug candidates to modulate their properties. Benzothiazole amide derivatives can be synthesized through a nucleophilic acyl substitution reaction between a 2-aminobenzothiazole and a carboxylic acid or its activated form (e.g., an acyl chloride) rsc.orgnih.govresearchgate.net. This straightforward reaction is a cornerstone of medicinal chemistry. Recent research has focused on 4-fluorobenzothiazole-2-carbonyl moieties, where a carbonyl group at the C-2 position is linked to other fragments, as seen in potent inhibitors of the SARS-CoV-2 main protease nih.govacs.org.

Thiazolidinone Formation: Thiazolidinones are another important class of heterocyclic compounds with a broad range of biological activities asianpubs.orgnih.govekb.eg. They can be appended to the this compound core, typically through a multi-step sequence starting from a 2-amino derivative. The general synthesis involves:

Condensation of 2-amino-4-fluorobenzothiazole with an aromatic aldehyde to form a Schiff base (imine).

Cyclocondensation of the Schiff base with a mercaptoalkanoic acid, such as thioglycolic acid or 2-mercaptopropanoic acid, to yield the final 2,3-disubstituted-4-thiazolidinone nih.govsemanticscholar.org.

This strategy allows for the creation of complex molecules containing multiple heterocyclic systems, which is a common approach in the design of novel therapeutic agents semanticscholar.orgnih.gov.

Table 3: Compound Names Mentioned in the Article

Compound Name
2,1,3-Benzothiadiazole
2-Amino-3-fluorothiophenol
2-Amino-7-chloro-6-fluorobenzothiazole
2-Aminobenzothiazole
2-Mercaptopropanoic acid
3-Chloro-4-fluoro aniline
This compound
4-Thiazolidinone
Acetanilide
Bromine
Cinnamic acid
N-{6-fluoro-7-[(substituted)-amino] 1, 3-benzothiazole-2-yl}
Potassium thiocyanate

Synthesis of Hybrid Molecules and Conjugates with Other Pharmacophores

The strategic amalgamation of the this compound scaffold with other pharmacophoric units has emerged as a promising avenue in medicinal chemistry to develop novel therapeutic agents with potentially enhanced efficacy and modulated pharmacological profiles. This approach, known as molecular hybridization, aims to combine the biological activities of two or more distinct bioactive molecules into a single chemical entity.

A notable example of this strategy is the development of potent inhibitors for the main protease (Mpro) of SARS-CoV-2, the causative agent of COVID-19. Researchers have designed and synthesized hybrid molecules that incorporate the 4-fluorobenzothiazole moiety at the P1' site of the enzyme's active site. These hybrid structures are the result of combining previously developed Mpro inhibitors with the core structure of nirmatrelvir, a known antiviral drug.

The synthesis of these hybrid molecules, exemplified by compounds designated as TKB245 and TKB248, involves multi-step synthetic sequences. A key step in the construction of these complex molecules is the coupling of a 4-fluorobenzothiazole-2-carbonyl moiety to a peptide-like scaffold. This is typically achieved through standard amide bond formation reactions, where the carboxylic acid of the 4-fluorobenzothiazole derivative is activated and reacted with an amine group on the partner molecule. The development of a diversity-oriented synthetic route has also been reported, allowing for the generation of a variety of derivatives for structure-activity relationship (SAR) studies. These studies have demonstrated that the inclusion of the 4-fluorobenzothiazole group at the P1' position is highly effective in blocking the replication of SARS-CoV-2 in cellular assays. Furthermore, modifications to other parts of the hybrid molecule, such as the replacement of a P1-P2 amide bond with a thioamide surrogate in TKB248, have been shown to improve the pharmacokinetic profile of these compounds in animal models.

The successful synthesis and potent antiviral activity of these 4-fluorobenzothiazole-containing hybrid molecules underscore the value of this derivatization strategy in the quest for new and effective therapeutic agents.

CompoundTargetTherapeutic AreaKey Synthetic Strategy
TKB245SARS-CoV-2 Main Protease (Mpro)Antiviral (COVID-19)Amide coupling of a 4-fluorobenzothiazole-2-carbonyl moiety to a peptide-like scaffold.
TKB248SARS-CoV-2 Main Protease (Mpro)Antiviral (COVID-19)Amide coupling and thioamide surrogate introduction to improve pharmacokinetics.

Preparation of Organometallic Derivatives and Complexes

The preparation of organometallic derivatives and complexes of this compound represents a specialized area of synthetic chemistry that extends the structural and electronic diversity of this heterocyclic system. Organometallic compounds, characterized by at least one direct bond between a carbon atom and a metal, often exhibit unique reactivity and catalytic properties. While the coordination chemistry of benzothiazoles, involving the donation of lone pair electrons from nitrogen or sulfur atoms to a metal center, is well-established, the synthesis of true organometallic species with a direct metal-carbon bond to the 4-fluorobenzothiazole ring is a more intricate endeavor.

One potential and powerful strategy for the formation of such organometallic complexes is through C-H bond activation or cyclometalation . This process involves the intramolecular activation of a carbon-hydrogen bond on the 4-fluorobenzothiazole ligand by a coordinated metal center, leading to the formation of a stable metallacycle. Transition metals such as palladium, ruthenium, and iridium are frequently employed in these transformations due to their ability to undergo oxidative addition and reductive elimination steps, which are often key to the C-H activation mechanism.

For instance, a palladium(II) precursor, such as palladium(II) acetate (B1210297) or palladium(II) chloride, could coordinate to the nitrogen atom of the this compound. Subsequent intramolecular electrophilic substitution or oxidative addition of a C-H bond on the benzo- portion of the molecule would result in the formation of a palladacycle. The fluorine substituent at the 4-position could influence the regioselectivity of this C-H activation process due to its electronic effects on the aromatic ring.

Similarly, ruthenium(II) and iridium(III) complexes are well-known to participate in cyclometalation reactions. Starting with suitable precursors like [Ru(p-cymene)Cl2]2 or IrCl3·3H2O, reaction with this compound could lead to the formation of cyclometalated complexes where the metal is directly bonded to a carbon atom of the fluorinated benzene ring. The resulting organometallic complexes often exhibit enhanced stability and can serve as catalysts or as synthons for further functionalization.

Another approach to organometallic derivatives involves the oxidative addition of a carbon-halogen bond to a low-valent metal complex. While this compound itself does not possess a readily displaceable halogen for this purpose (other than the fluorine, which is generally less reactive in such reactions compared to bromine or iodine), a pre-functionalized derivative, such as a bromo- or iodo-substituted 4-fluorobenzothiazole, could undergo oxidative addition to a metal center like palladium(0) or nickel(0). This would generate an organometallic species with a metal-carbon bond at a specific position on the benzothiazole ring.

While specific examples detailing the synthesis of organometallic derivatives of this compound are not extensively documented in the readily available literature, the established principles of organometallic chemistry provide a clear framework for their potential preparation. The resulting complexes would be of significant interest for their potential applications in catalysis, materials science, and medicinal chemistry.

MetalPotential Synthetic RouteType of Organometallic Compound
Palladium (Pd)C-H Activation / CyclometalationPalladacycle
Ruthenium (Ru)C-H Activation / CyclometalationRuthenacycle
Iridium (Ir)C-H Activation / CyclometalationIridacycle
Palladium (Pd) / Nickel (Ni)Oxidative Addition (of a halogenated derivative)Arylmetal Complex

Structure Activity Relationship Sar Studies and Molecular Design Principles

Systematic Analysis of Fluorine Atom Influence on Biological Activity

The introduction of a fluorine atom into the benzothiazole (B30560) skeleton profoundly alters the molecule's physicochemical properties, which in turn enhances its biological activity. arabjchem.orgchemijournal.comnih.gov Fluorine is the most electronegative element, leading to a highly polarized carbon-fluorine (C-F) bond. arabjchem.org This strong bond, with an energy of approximately 105.4 kcal mol⁻¹, is significantly stronger than a carbon-hydrogen (C-H) bond, which contributes to increased thermal and metabolic stability of the compound. arabjchem.org This enhanced stability can lead to a longer biological half-life.

Furthermore, the relatively small van der Waals radius of fluorine (1.47 Å) compared to hydrogen (1.20 Å) allows it to act as a bioisostere of a hydrogen atom. arabjchem.org This means a fluorinated molecule can often fit into the same enzyme or receptor binding sites as its non-fluorinated counterpart, sometimes leading to enhanced binding affinity. arabjchem.org The incorporation of fluorine can also improve membrane permeability and increase aqueous solubility, which can lead to a lower effective dose. nih.gov Studies have shown that the presence of an electron-withdrawing group like fluorine on a benzothiazole ring can increase cytotoxic activity against cancer cell lines. arabjchem.org

Correlation of Substituent Electronic and Steric Effects with Pharmacological Profiles

For instance, SAR studies on various thiazole (B1198619) derivatives have shown that substituting the phenyl ring with electron-donating or electron-withdrawing groups can significantly alter antibacterial and antifungal activities. nih.gov Similarly, in a series of anticancer benzothiazole derivatives, the introduction of a 4-chloro-phenoxy-N-(4-methoxyphenyl)-acetamide substitution was found to enhance the anticancer potential, highlighting the importance of both electronic and steric factors contributed by the substituent group. nih.gov The interplay between the inherent properties of the 4-fluorobenzothiazole core and the electronic/steric effects of other appended groups allows for the fine-tuning of the molecule's pharmacological profile for a specific biological target.

Investigation of Side Chain and Linker Variations on Target Interaction

In the development of inhibitors for the main protease (Mpro) of SARS-CoV-2, compounds containing a 4-fluorobenzothiazole moiety demonstrated high efficacy. nih.gov A key finding in these SAR studies was that replacing a P1-P2 amide linker with a thioamide surrogate improved the pharmacokinetic profile of the inhibitor in mice, showcasing how a subtle change in the linker can have a significant impact. nih.gov

Other studies on fluorinated benzothiazole derivatives have identified specific side chains that confer potent biological activity. For example, in a series of antibacterial and antifungal compounds, a morpholine (B109124) substituent was found to be most effective. In another study focused on anti-mycobacterial agents, modifications to side chains, including the opening of cyclic piperidinyl or piperazinyl rings, were explored to improve physicochemical properties like aqueous solubility, which is crucial for drug-like characteristics. researchgate.netresearchgate.net These examples underscore the principle that the core 4-fluorobenzothiazole moiety often provides the foundational activity, while the side chains and linkers are tailored to enhance potency, selectivity, and pharmacokinetic properties. researchgate.net

Table 1: Effect of Side Chain and Linker Variation on Biological Activity

Core StructureSide Chain/Linker ModificationObserved EffectTarget/Activity
4-FluorobenzothiazoleReplacement of P1-P2 amide with thioamideImproved pharmacokinetic profileSARS-CoV-2 Mpro Inhibition
Fluoro-BenzothiazoleAddition of Morpholine substituentMost effective antibacterial/antifungal activityAntibacterial / Antifungal
Benzothiazinone (related structure)Opening of cyclic piperidinyl/piperazinyl ringImproved aqueous solubility and physicochemical propertiesAnti-mycobacterial

Elucidation of Critical Moieties for Enhanced Efficacy and Selectivity

Through extensive SAR studies, specific structural components, or moieties, have been identified as being critical for the enhanced efficacy and selectivity of drugs derived from the 4-fluorobenzothiazole scaffold. The 4-fluorobenzothiazole group itself has been identified as a key moiety for potent activity in certain contexts.

In the development of highly potent SARS-CoV-2 Mpro inhibitors, compounds containing a 4-fluorobenzothiazole moiety at the P1' site were found to be highly effective in blocking viral replication. nih.gov This suggests that the specific arrangement of the fluorine atom at the 4-position and the thiazole ring provides optimal interactions within the enzyme's active site.

Beyond the core, other moieties have been found to be crucial. For example, in a series of anticancer benzothiazole derivatives, a 2–(4-hydroxy-methoxy benzylidene)-hydrazino moiety at the C-2 position was shown to remarkably enhance anti-tumor potential. tandfonline.com The hydroxyl group, in particular, was critical, as its replacement with a methoxy (B1213986) group decreased activity. tandfonline.com These findings demonstrate that a combination of the fluorinated core with precisely selected side moieties is necessary to achieve maximal efficacy and selectivity for the intended biological target.

Exploration of Isomeric Effects on Biological Response

The position of the fluorine atom on the benzo[d]thiazole ring has a dramatic effect on the resulting compound's biological activity and target selectivity. Comparative studies of different fluoro-isomers have revealed that each positional isomer can possess a unique pharmacological profile.

For instance, a study evaluating fluorinated benzothiazole derivatives against various human cancer cell lines found that the 5-fluoro derivative displayed the most potent antiproliferative activity against breast (MCF-7, MDA MB 468) and colon (HCT-116, HT-29) cancer cell lines. rsc.org Another compound, 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole , also showed potent growth inhibition of MCF-7 breast cancer cells. researchgate.net

In contrast, derivatives featuring a 6-fluoro substitution have demonstrated high activity against leukemia (THP-1) cancer cells. rsc.org Further research on 6-fluoro-triazolo-benzothiazole analogues has highlighted their potential as antimitotic agents, which arrest cell division. pensoft.net Meanwhile, SAR studies have also indicated that the incorporation of a fluorine atom at the 7-position can enhance general cytotoxicity. nih.gov This differential activity highlights the importance of positional isomerism in drug design, as shifting the fluorine atom can redirect the compound's therapeutic application from one cancer type to another.

Table 2: Influence of Fluorine Isomer Position on Anticancer Activity

Fluorine PositionDerivative ClassObserved Potency / SelectivityReference Cancer Cell Lines
5-FluoroFluorinated BenzothiazoleMost potent antiproliferative activity in a comparative seriesMCF-7, MDA MB 468, HCT-116, HT-29
6-FluoroFluorinated BenzothiazoleHighly active against leukemia cellsTHP-1
7-FluoroGeneral Benzothiazole DerivativeEnhanced cytotoxicityNot specified

Compound Index

Computational Chemistry and Molecular Modeling in 4 Fluorobenzo D Thiazole Research

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 4-Fluorobenzo[d]thiazole at the atomic and electronic levels. These calculations offer a detailed picture of the molecule's geometry, electronic distribution, and spectroscopic characteristics.

Density Functional Theory (DFT) has become a primary tool for investigating the structural and electronic properties of benzothiazole (B30560) derivatives. DFT calculations, often employing hybrid functionals like B3LYP with various basis sets (e.g., 6-311G(d,p)), are utilized to determine the optimized molecular geometry of this compound. These studies confirm the planar structure of the benzothiazole core and provide precise bond lengths and angles. The fluorine substitution at the 4-position is known to influence the electronic properties of the benzothiazole ring system, a feature that is well-captured by DFT calculations. For instance, in a study on SARS-CoV-2 main protease inhibitors, the 4-fluorobenzothiazole moiety was identified as crucial for enhanced potency, with DFT studies helping to understand the reactivity differences in aqueous media researchgate.net.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining the chemical reactivity and electronic properties of a molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. A smaller gap generally implies higher reactivity. For benzothiazole derivatives, the HOMO is typically delocalized over the entire molecule, while the LUMO may be localized on specific moieties, indicating sites susceptible to nucleophilic attack nih.gov. The introduction of a fluorine atom, being highly electronegative, is expected to lower both the HOMO and LUMO energy levels. Studies on substituted benzothiazoles have shown that the HOMO-LUMO gap can be tuned by altering the substituents, which in turn affects the molecule's electronic and optical properties nih.gov.

Table 1: Representative Frontier Molecular Orbital Energies for Substituted Benzothiazoles (Note: Specific values for this compound are not readily available in the cited literature; these are illustrative values based on related compounds.)

CompoundHOMO (eV)LUMO (eV)Energy Gap (eV)
Benzothiazole Derivative 1-5.59-1.953.64
Benzothiazole Derivative 2-5.58-1.883.70
Nitro-substituted Derivative-6.18-3.352.83

Data adapted from studies on various benzothiazole derivatives to illustrate the impact of substitution on frontier orbital energies. nih.gov

Mulliken population analysis is a computational method used to estimate the partial atomic charges within a molecule, providing insights into the charge distribution and potential reactive sites niscpr.res.inchemrxiv.orguni-muenchen.dewikipedia.org. The analysis for this compound is expected to show a significant negative charge on the fluorine and nitrogen atoms due to their high electronegativity, making them potential sites for electrophilic attack. Conversely, the carbon atom attached to the fluorine and the sulfur atom may exhibit positive charges, indicating susceptibility to nucleophilic attack. This charge distribution is crucial for predicting how the molecule will interact with other molecules, including biological receptors. The molecular electrostatic potential (MEP) map, another output of quantum chemical calculations, visually represents the charge distribution and is instrumental in identifying regions of electrophilic and nucleophilic reactivity.

Molecular Dynamics and Docking Simulations

Molecular dynamics (MD) and docking simulations are powerful computational tools for studying the interactions of small molecules with biological macromolecules, such as proteins. These methods are invaluable in drug discovery for predicting the binding affinity and mode of action of potential drug candidates.

Molecular docking simulations are widely used to predict the preferred orientation of a ligand when bound to a target protein. Software like AutoDock Vina is commonly employed for this purpose researchgate.net. While specific docking studies of this compound with the protein kinases represented by PDB codes 4WKQ and 6LUD, and the enzyme DprE1, are not extensively reported in the available literature, studies on analogous benzothiazole derivatives have demonstrated their potential to bind to the active sites of various kinases and enzymes. For instance, benzothiazole derivatives have been investigated as inhibitors of EGFR tyrosine kinase, for which 4WKQ and 6LUD are relevant structures researchgate.net. The docking poses typically reveal key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues in the protein's active site. The predicted binding affinity, often expressed as a docking score, provides an estimation of the ligand's potency.

Conformational analysis is essential for understanding the three-dimensional structure of a molecule and how it might change in different environments. For a relatively rigid molecule like this compound, the conformational flexibility is limited. However, if it is part of a larger, more flexible molecule, understanding its preferred conformations is crucial. The fluorine atom can influence the conformational preferences of adjacent groups through stereoelectronic effects nih.gov. Molecular dynamics simulations can be used to study the conformational stability of this compound in a simulated biological environment, such as in water or a lipid bilayer. These simulations provide insights into how the molecule behaves over time and how it maintains its structural integrity, which is important for its biological activity. Studies on the stability of related compounds have shown that factors like pH and exposure to light can affect their integrity xjtu.edu.cn.

In Silico Pharmacokinetic and Pharmacodynamic Modeling

In silico modeling of pharmacokinetic (what the body does to a drug) and pharmacodynamic (what a drug does to the body) properties is crucial in the early stages of drug discovery. These predictive studies help in assessing the potential of a molecule to be developed into a viable drug.

A hypothetical ADMET profile for this compound, based on common findings for related molecules, is presented below.

Interactive Data Table: Predicted ADMET Properties of this compound

Property CategoryParameterPredicted ValueInterpretation
Physicochemical Properties Molecular Weight~167.19 g/mol Favorable for drug-likeness
LogP (Lipophilicity)2.0 - 3.0Good balance between solubility and permeability
Water SolubilityModerately SolubleAdequate for absorption
H-bond Acceptors2Within typical drug-like range
H-bond Donors0Within typical drug-like range
Pharmacokinetics GI AbsorptionHighLikely well-absorbed from the gut
BBB PermeantYesPotential for CNS activity
P-gp SubstrateNoLow probability of being actively effluxed from cells
CYP InhibitorProbable inhibitor of some isoforms (e.g., CYP1A1)Potential for drug-drug interactions
Drug-Likeness Lipinski's RuleNo violationsGood oral bioavailability predicted nih.gov
Bioavailability Score0.55Indicates a high probability of good oral bioavailability nih.gov

Lipophilicity, often expressed as LogP, is a critical determinant of a molecule's ability to cross biological membranes. For benzothiazole derivatives, lipophilicity is a key factor influencing their biological activity scirp.org. The introduction of a fluorine atom, being highly electronegative, can alter the electronic distribution of the molecule, thereby affecting its lipophilicity and, consequently, its membrane permeability. Computational models predict that the fluorine substituent in this compound would likely enhance its ability to permeate cellular membranes compared to its non-fluorinated analog nih.govacs.org. This enhanced permeability is a desirable trait for compounds targeting intracellular components. Studies on fluorinated compounds often show that this substitution can lead to more favorable interactions with protein side chains and improved binding affinity nih.gov.

Druglikeness is a qualitative concept used to evaluate a compound's suitability for development as a drug. It is often assessed using rules like Lipinski's Rule of Five, which sets criteria for molecular weight, lipophilicity, and the number of hydrogen bond donors and acceptors nih.gov. This compound is expected to adhere to these rules, suggesting good potential for oral bioavailability nih.gov.

The "Bioavailability Radar" from SwissADME provides a visual representation of a compound's druglikeness based on six key physicochemical properties nih.gov. For this compound, the radar would likely indicate that its properties fall within the optimal range for an orally available drug. Furthermore, the BOILED-Egg model, another feature of SwissADME, can predict passive gastrointestinal absorption and blood-brain barrier penetration nih.govnih.gov. Based on its predicted lipophilicity and polarity, this compound is anticipated to show good gastrointestinal absorption.

Topological Analysis for Non-Covalent Interactions (e.g., Reduced Density Gradient (RDG), Electron Localization Function (ELF), Localized Orbital Locator (LOL))

Topological analysis methods are powerful computational techniques used to visualize and understand non-covalent interactions (NCIs), which are crucial for molecular recognition and crystal packing.

The Reduced Density Gradient (RDG) analysis is used to identify and visualize weak interactions, such as van der Waals forces, hydrogen bonds, and steric clashes. For this compound, an RDG analysis would likely reveal weak van der Waals interactions across the aromatic system and potential weak C-H···F interactions, which are significant in the crystal packing of fluorinated organic compounds nih.gov.

The Electron Localization Function (ELF) and Localized Orbital Locator (LOL) are used to visualize regions of high electron localization, which correspond to covalent bonds and lone pairs researchgate.net. In this compound, ELF and LOL analyses would clearly delineate the covalent framework of the fused ring system. These analyses can also provide insights into the electronic structure and reactivity of the molecule nih.gov. While specific ELF/LOL studies on this exact molecule are not prevalent, research on related benzothiazole derivatives confirms their utility in understanding electronic characteristics researchgate.net.

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions in a crystal lattice rsc.org. By mapping properties onto this surface, one can gain a detailed understanding of the close contacts between molecules.

For this compound, a Hirshfeld surface analysis would be instrumental in elucidating the role of the fluorine atom in directing the crystal packing. Based on studies of similar fluorinated heterocyclic compounds, the analysis would likely highlight the following key interactions nih.goveurjchem.com:

C···H/H···C Contacts : These represent van der Waals interactions between the aromatic rings of adjacent molecules.

H···F/F···H Contacts : The presence of the fluorine atom introduces the possibility of weak C-H···F hydrogen bonds, which can play a significant role in stabilizing the crystal structure. The analysis of a co-crystal containing 4-fluorobenzoic acid demonstrates the importance of these interactions eurjchem.com.

Other Contacts : Interactions involving the nitrogen and sulfur atoms of the thiazole (B1198619) ring (e.g., N···H, S···H) would also be present, contributing to the supramolecular architecture.

The two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of these interactions. A representative breakdown of the percentage contributions of the most significant intermolecular contacts for a related fluorinated benzoselenadiazole is shown in the table below, which can be considered analogous to what might be expected for this compound nih.gov.

Interactive Data Table: Representative Intermolecular Contacts from Hirshfeld Surface Analysis

Intermolecular ContactPercentage Contribution to Hirshfeld Surface
H···Cl/Cl···H22.6%
H···F/F···H13.9%
H···N/N···H11.9%
H···C/C···H10.2%
H···H7.7%

Data adapted from a study on a structurally similar fluorinated heterocyclic salt to illustrate the expected types and magnitudes of interactions. nih.gov

These computational analyses collectively provide a comprehensive picture of the molecular properties of this compound, from its likely behavior in a biological system to the intricate details of its intermolecular interactions in the solid state.

Advanced Spectroscopic and Structural Elucidation Techniques in Research Contexts

Single-Crystal X-ray Diffraction for Solid-State Structure Determination

For 4-Fluorobenzo[d]thiazole, a successful single-crystal X-ray diffraction analysis would yield a detailed structural model, including the planarity of the benzothiazole (B30560) ring system and the orientation of the fluorine atom. The resulting crystallographic data would be presented in a standardized format, as exemplified by the data for the aforementioned co-crystal.

Illustrative Crystallographic Data for a Related Co-crystal (2-aminobenzothiazole with 4-fluorobenzoic acid) eurjchem.com

Crystal Parameter Value
Crystal system Monoclinic
Space group P2₁/c
a (Å) 11.7869(14)
b (Å) 4.0326(5)
c (Å) 27.625(3)
β (°) 92.731(10)
Volume (ų) 1311.6(3)

Note: This data is for a co-crystal containing a 4-fluorobenzoic acid moiety and is presented for illustrative purposes to demonstrate the type of information obtained from single-crystal X-ray diffraction.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F) for Mechanistic Insights and Complex Structure Elucidation

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and dynamics of atoms within a molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR are particularly informative.

¹H NMR: The proton NMR spectrum of this compound would provide information on the chemical shifts and coupling constants of the aromatic protons. The number of signals, their splitting patterns (multiplicity), and their integration values would confirm the substitution pattern of the benzene (B151609) ring.

¹³C NMR: The carbon-13 NMR spectrum would reveal the number of unique carbon environments in the molecule. The chemical shifts of the carbon atoms would be influenced by their hybridization and the presence of the electronegative fluorine and the thiazole (B1198619) ring.

¹⁹F NMR: As a fluorine-containing compound, ¹⁹F NMR is a crucial technique for the characterization of this compound. Fluorine-19 is a spin-1/2 nucleus with 100% natural abundance, making it a highly sensitive NMR probe alfa-chemistry.comdiva-portal.orghuji.ac.il. The ¹⁹F NMR spectrum would show a signal corresponding to the fluorine atom, and its chemical shift would be indicative of its electronic environment. Furthermore, coupling between the fluorine nucleus and nearby protons (¹H-¹⁹F coupling) and carbons (¹³C-¹⁹F coupling) would provide valuable structural information.

While specific, high-resolution NMR data for this compound is not detailed in the available literature, related studies on compounds containing the 4-fluorobenzothiazole moiety confirm the use of these techniques for structural verification acs.org.

Expected NMR Data for this compound

Nucleus Expected Chemical Shift Range (ppm) Expected Multiplicity
¹H (aromatic) 7.0 - 9.0 Doublets, Triplets, Multiplets
¹³C (aromatic) 110 - 160 Singlets, Doublets (due to C-F coupling)

Note: This table represents expected values based on general principles of NMR spectroscopy and data for similar aromatic fluorine compounds.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination

High-resolution mass spectrometry (HRMS) is a powerful analytical technique used to determine the precise molecular mass of a compound with high accuracy. This allows for the determination of the elemental composition of a molecule, providing strong evidence for its chemical formula.

For this compound (C₇H₄FNS), the theoretical exact mass can be calculated. An HRMS experiment would aim to measure the mass of the molecular ion with a very low margin of error, typically in the parts-per-million (ppm) range. This high accuracy helps to distinguish between compounds with the same nominal mass but different elemental compositions.

In addition to the molecular ion, mass spectrometry can also provide information about the fragmentation pattern of the molecule. By analyzing the masses of the fragment ions, it is possible to deduce the structure of the parent molecule. While specific HRMS data for this compound is not available in the reviewed literature, studies on related compounds have utilized this technique for characterization eurjchem.com.

Expected HRMS Data for this compound

Ion Theoretical Exact Mass
[M+H]⁺ 154.0172

Note: These values are calculated based on the elemental composition of this compound.

Vibrational Spectroscopy (FT-IR, FT-Raman) for Functional Group and Binding Site Analysis

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) spectroscopy, provides information about the vibrational modes of a molecule. These techniques are highly sensitive to the types of chemical bonds and functional groups present in a compound.

FT-IR Spectroscopy: In FT-IR spectroscopy, the absorption of infrared radiation by the molecule is measured, exciting its vibrational modes. The resulting spectrum shows absorption bands at specific frequencies corresponding to different vibrations (e.g., stretching, bending). For this compound, characteristic bands would be expected for the C-H, C=C, C-N, C-S, and C-F bonds.

FT-Raman Spectroscopy: FT-Raman spectroscopy is a complementary technique that measures the scattering of light from a molecule. It is particularly useful for analyzing non-polar bonds and symmetric vibrations, which may be weak or inactive in the IR spectrum.

The combination of FT-IR and FT-Raman spectroscopy provides a comprehensive vibrational profile of this compound, allowing for the identification of its key functional groups and providing insights into its molecular structure.

Expected Vibrational Frequencies for this compound

Vibrational Mode Expected Wavenumber (cm⁻¹)
Aromatic C-H stretch 3100 - 3000
Aromatic C=C stretch 1600 - 1450
C-N stretch 1350 - 1250
C-F stretch 1250 - 1000

Note: This table provides expected ranges for the characteristic vibrational modes based on established group frequencies.

Optical Rotation and Chiroptical Spectroscopy for Chirality Assessment

Chirality is a geometric property of some molecules that are non-superimposable on their mirror image. Chiral molecules are optically active, meaning they can rotate the plane of polarized light. Techniques such as optical rotation and chiroptical spectroscopy (e.g., circular dichroism) are used to study these properties.

This compound is an achiral molecule. It possesses a plane of symmetry that runs through the fused ring system. As a result, it is not optically active and will not exhibit optical rotation or a circular dichroism spectrum. Therefore, these techniques are not applicable for the direct characterization of this compound itself. Chiroptical methods would only become relevant if the molecule were derivatized with a chiral auxiliary or placed in a chiral environment that could induce a chiroptical response.

Applications of 4 Fluorobenzo D Thiazole Beyond Direct Therapeutics

Role as Key Synthetic Intermediates in Pharmaceutical and Agrochemical Development

4-Fluorobenzo[d]thiazole serves as a crucial intermediate in the synthesis of complex organic molecules destined for pharmaceutical and agrochemical applications. The presence of the fluorine atom can significantly enhance the metabolic stability, lipophilicity, and binding affinity of the final products, a common strategy in modern drug and pesticide design.

In the pharmaceutical sector, the 4-fluorobenzothiazole moiety has been incorporated into potent inhibitors of the SARS-CoV-2 main protease (Mpro), a key enzyme in the life cycle of the virus. nih.govacs.org Research has demonstrated that compounds containing this fragment exhibit significant antiviral activity. nih.govacs.org The synthesis of these inhibitors often involves the coupling of the 4-fluorobenzothiazole core with other pharmacologically active fragments.

While direct examples of this compound in agrochemical development are not extensively documented, the broader class of fluorine-containing heterocycles is of great importance. Fluorinated compounds are prevalent in modern fungicides, herbicides, and insecticides due to their enhanced efficacy and stability. rhhz.net The principles of utilizing fluorinated building blocks suggest that this compound is a valuable precursor for creating novel agrochemicals with improved properties.

Application as Research Probes in Chemical Reaction Mechanisms and Organic Synthesis

The benzothiazole (B30560) core, particularly when functionalized, is a well-established fluorophore. This intrinsic fluorescence makes benzothiazole derivatives, including this compound, valuable as research probes. These probes can be employed to study chemical reaction mechanisms and to optimize organic synthesis protocols. For instance, a change in the fluorescence of a benzothiazole-containing molecule can signal a specific chemical event, such as the binding of an ion or a change in the microenvironment. While specific studies focusing solely on this compound as a research probe are not prominent, the development of benzothiazole-based fluorescent chemosensors for various analytes underscores the potential of its fluorinated analogue in this domain. nih.govscispace.comresearchgate.netnih.govresearchgate.net

Exploration in Materials Science

The unique photophysical and electronic properties of the benzothiazole ring system have led to its exploration in various areas of materials science. The introduction of a fluorine atom in the 4-position can further modulate these properties, opening up new possibilities for advanced materials.

Benzothiazole derivatives are known to be effective fluorophores and have been investigated for their potential use in Organic Light-Emitting Diodes (OLEDs). These compounds can exhibit strong fluorescence with high quantum yields, a desirable characteristic for emissive materials in OLED devices. The electron-withdrawing nature of the fluorine atom in this compound can influence the energy levels of the molecule, potentially leading to materials with tailored emission colors and improved device performance. While the direct application of this compound in commercial OLEDs is not widely reported, the fundamental properties of the benzothiazole core make it an interesting candidate for research in this area.

The ability of the benzothiazole moiety to coordinate with metal ions and to participate in various chemical interactions makes it a promising scaffold for the development of chemical sensors. nih.govscispace.comresearchgate.netnih.govresearchgate.net Benzothiazole-based fluorescent sensors have been developed for the detection of various ions, including cyanide and iron. nih.govscispace.comresearchgate.net The fluorine substituent in this compound can enhance the selectivity and sensitivity of such sensors.

In the realm of catalysis, while direct catalytic applications of this compound are not well-documented, heterocyclic compounds, in general, can act as ligands for metal catalysts. The nitrogen and sulfur atoms in the thiazole (B1198619) ring can coordinate with metal centers, and the electronic properties of the molecule, influenced by the fluorine atom, could modulate the activity and selectivity of the catalyst. Research has been conducted on the catalytic derivatization of 2-Aminobenzo[d]thiazole, a related compound. semanticscholar.org

The rigid and planar structure of the benzothiazole system, combined with the electronic modifications introduced by the fluorine atom, makes this compound a candidate for the development of advanced materials with specific properties. These could include organic semiconductors, liquid crystals, and polymers with tailored optical or electronic characteristics. The ability of benzothiazole derivatives to self-assemble and form ordered structures is also a valuable attribute in the design of new materials.

Conclusion and Future Research Directions

Summary of Key Research Achievements and Therapeutic Potential

Research into 4-fluorobenzo[d]thiazole and its analogues has yielded a wealth of information, highlighting its considerable therapeutic potential across various disease areas. The core structure has been successfully incorporated into molecules targeting a range of biological pathways with high efficacy.

Key achievements include the development of potent anti-cancer agents . Derivatives have been shown to act as inhibitors of crucial signaling pathways involved in tumor progression. For instance, various thiazole-containing compounds have demonstrated significant kinase inhibitory effects, a key strategy in modern oncology. nih.gov The 4-fluorobenzothiazole moiety has been part of structures designed as inhibitors of kinases like CK2, GSK3β, PI3K, and receptor tyrosine kinases such as EGFR and VEGFR-2. nih.govgoogleapis.commdpi.comnih.govmdpi.com These compounds often exhibit potent antiproliferative activity against a variety of cancer cell lines, including those resistant to standard therapies. dntb.gov.uanih.govnih.gov The mechanism of action for many of these derivatives involves inducing apoptosis and cell cycle arrest, underscoring their potential as effective cancer therapeutics. mdpi.comnih.gov

In the realm of neurodegenerative disorders , particularly Alzheimer's disease, thiazole (B1198619) and benzothiazole (B30560) derivatives have shown promise. They have been investigated as inhibitors of cholinesterases and modulators of amyloid-beta peptide and tau protein aggregation, which are key pathological hallmarks of the disease. nih.gov The neuroprotective properties and the ability of these compounds to be well-tolerated in preclinical models suggest their potential for alleviating cognitive deficits. nih.gov

Furthermore, the scaffold has been instrumental in the discovery of novel antimicrobial agents . Certain derivatives have displayed significant activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA), by targeting essential bacterial enzymes like DNA gyrase. nih.govmdpi.com This highlights the potential of the 4-fluorobenzothiazole core in addressing the growing challenge of antimicrobial resistance.

Identification of Remaining Research Gaps and Underexplored Mechanisms

Despite the significant progress, several research gaps remain in the study of this compound derivatives. A primary gap is the comprehensive understanding of their precise mechanisms of action. While many studies identify the biological target, the downstream signaling effects and potential off-target interactions are often not fully elucidated. For many of the potent anti-cancer compounds, the exact binding modes and the structural basis for their selectivity are not always clear. nih.gov

Moreover, the full spectrum of their therapeutic potential is yet to be explored. While cancer and neurodegenerative diseases have been the primary focus, the utility of these compounds in other areas, such as inflammatory diseases, metabolic disorders, and virology, remains largely underexplored. The anti-inflammatory properties of thiazole derivatives, for example, are known but have not been systematically investigated for the 4-fluorobenzothiazole subset. jetir.org

There is also a notable lack of extensive structure-activity relationship (SAR) studies for some of the identified biological activities. While initial SARs are often proposed, a systematic and comprehensive exploration of the chemical space around the 4-fluorobenzothiazole scaffold is needed to optimize potency, selectivity, and pharmacokinetic properties. nih.gov The specific contribution of the fluorine atom at the 4-position, in terms of metabolic stability, binding affinity, and membrane permeability, warrants a more detailed investigation compared to other halogen substitutions or the unsubstituted parent compound.

Prospective Avenues for Novel this compound Scaffold Design and Development

Future research should focus on rational drug design to create novel derivatives with improved therapeutic profiles. One promising avenue is the development of multi-target inhibitors . Given that complex diseases like cancer and Alzheimer's involve multiple pathological pathways, molecules that can modulate several targets simultaneously could offer superior efficacy. nih.govmdpi.com For example, designing hybrids that combine the kinase-inhibiting properties of the 4-fluorobenzothiazole core with other pharmacophores could lead to synergistic anti-cancer effects.

Another key area is the application of bioisosteric replacement and scaffold hopping strategies. Replacing certain functional groups on existing lead compounds with bioisosteres could fine-tune their pharmacological properties. Systematically modifying the linker between the 4-fluorobenzothiazole core and its appended functionalities could also lead to the discovery of compounds with novel binding modes or improved drug-like properties.

The synthesis of covalent inhibitors represents another exciting direction. The inherent reactivity of the thiazole ring could be exploited to design derivatives that form covalent bonds with their biological targets, leading to prolonged duration of action and increased potency. This approach has proven successful for other heterocyclic kinase inhibitors.

Finally, the development of chemical probes based on the 4-fluorobenzothiazole scaffold could be invaluable for chemical biology research. These probes could be used to identify new biological targets and to better understand the complex signaling networks involved in disease.

Challenges and Opportunities in Translating Research Findings to Clinical Applications

Pharmacokinetic properties , including absorption, distribution, metabolism, and excretion (ADME), are critical for clinical success. Many promising compounds fail in development due to poor bioavailability, rapid metabolism, or unfavorable distribution. Future studies must incorporate early-stage ADME profiling to guide the selection and optimization of clinical candidates.

Despite these challenges, there are significant opportunities. The modular nature of the synthesis of many 4-fluorobenzothiazole derivatives allows for rapid generation of analogues, facilitating the optimization of both potency and pharmacokinetic properties. nih.govnih.gov The growing understanding of disease biology and the availability of advanced screening platforms provide an opportunity to identify derivatives with highly specific mechanisms of action, potentially leading to personalized medicine approaches. The established importance of the broader thiazole class in FDA-approved drugs provides a strong precedent for the potential clinical success of this scaffold. globalresearchonline.netnih.gov

Emerging Computational and Experimental Methodologies for Future Studies

The integration of advanced computational and experimental techniques will be crucial for accelerating the discovery and development of novel this compound-based agents.

Computational methodologies such as molecular docking, molecular dynamics simulations, and quantitative structure-activity relationship (QSAR) modeling can provide valuable insights into drug-target interactions and guide the rational design of new compounds. nih.govnih.gov These in silico methods can help prioritize synthetic targets and predict potential liabilities, thereby saving time and resources. Free energy perturbation (FEP) and other advanced simulation techniques can offer more accurate predictions of binding affinities.

On the experimental front, the use of high-throughput screening (HTS) and phenotypic screening can accelerate the identification of new lead compounds and novel biological activities. The development of more sophisticated cell-based assays and the use of patient-derived cancer models (organoids and xenografts) can provide more clinically relevant data on the efficacy of new derivatives.

Cryo-electron microscopy (cryo-EM) is emerging as a powerful tool for determining the structures of drug-target complexes, complementing X-ray crystallography. This can provide crucial atomic-level details to guide structure-based drug design. Furthermore, advances in synthetic chemistry , such as novel cross-coupling reactions and C-H activation methods, can facilitate the synthesis of more complex and diverse 4-fluorobenzothiazole libraries. mdpi.com

By embracing these emerging methodologies, researchers can overcome existing challenges and unlock the full therapeutic potential of the this compound scaffold, paving the way for the development of the next generation of innovative medicines.

Q & A

What are the key considerations in designing synthetic routes for 4-fluorobenzo[d]thiazole derivatives to ensure high purity and yield?

(Basic)
Methodological Answer:
Synthetic routes for this compound derivatives require optimization of solvent choice, catalyst use, and reaction conditions. For example:

  • Solvent selection : Polar aprotic solvents like DMSO facilitate cyclization in triazole hybrids (65% yield after 18-hour reflux) , while ethanol is preferred for Schiff base formation with glacial acetic acid as a catalyst .
  • Reaction time and temperature : Prolonged reflux (e.g., 18 hours) improves cyclization efficiency, while controlled cooling prevents byproduct formation .
  • Workup : Ice-water precipitation and ethanol-water recrystallization enhance purity .

How can NMR and X-ray crystallography resolve structural ambiguities in this compound co-crystals?

(Advanced)
Methodological Answer:

  • 1H NMR : Comparative analysis of co-crystals (e.g., 2-aminobenzothiazol with 4-fluorobenzoic acid) identifies proton environments and hydrogen bonding patterns, distinguishing co-crystal formation from physical mixtures .
  • X-ray crystallography : Determines precise bond lengths and angles (e.g., C-F bond interactions in fluorobenzoic acid derivatives ).
  • Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., O···H and F···H contacts) to validate co-crystal stability .

What strategies resolve contradictions in reported biological activities of this compound derivatives?

(Advanced)
Methodological Answer:
Discrepancies in bioactivity data can arise from structural variations or assay conditions. Strategies include:

  • Structural verification : Confirm purity via elemental analysis and spectroscopic methods (e.g., IR, NMR) .
  • Comparative assays : Test derivatives under standardized conditions. For example, fluorobenzo[d]thiazole hydrazides show variable antimicrobial activity depending on substituent electronegativity .
  • Mechanistic studies : Use molecular docking to assess target binding (e.g., thiazole-triazole hybrids' interaction with viral enzymes ).

How do solvent and catalyst selection impact regioselectivity in synthesizing this compound-triazole hybrids?

(Advanced)
Methodological Answer:

  • Solvent effects : Ethanol promotes Schiff base formation, while DMSO aids cyclization .
  • Catalysts : Glacial acetic acid facilitates imine bond formation in ethanol, whereas metal-free conditions reduce side reactions .
  • Case study : Refluxing 4-aminotriazole with substituted benzaldehydes in ethanol yields regioselective thiazole-triazole hybrids (e.g., 9a–9e derivatives) .

What computational methods predict electronic properties of this compound derivatives?

(Advanced)
Methodological Answer:

  • DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict reactivity. For example, planar thiazole peptides exhibit π-electron delocalization, enhancing biological target interactions .
  • Docking simulations : Model binding modes with enzymes (e.g., fluorobenzo[d]thiazole-urea derivatives inhibiting kinase activity ).

How are co-crystallization techniques applied to characterize this compound derivatives?

(Advanced)
Methodological Answer:

  • Co-crystal preparation : Combine 2-aminobenzothiazole with carboxylic acids (e.g., 4-fluorobenzoic acid) in ethanol .
  • Analytical techniques :
    • Hirshfeld surfaces : Visualize intermolecular contacts (e.g., F···H interactions contribute 8.2% to crystal packing ).
    • X-ray diffraction : Resolve π-stacking and hydrogen-bonding networks critical for stability .

What reaction conditions optimize yields in this compound hydrazide synthesis?

(Advanced)
Methodological Answer:

  • Multi-step synthesis : React this compound with piperidine sulfonamide derivatives, followed by hydrazine addition .
  • Optimization : Use excess hydrazine (1.2 eq) in THF at 60°C for 12 hours, achieving >70% yield .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) isolates pure hydrazides .

How do electron-withdrawing groups (e.g., fluorine) affect this compound reactivity?

(Advanced)
Methodological Answer:

  • Electronic effects : Fluorine increases electrophilicity at the thiazole C2 position, enhancing nucleophilic substitution (e.g., arylthiolate displacement ).
  • Bioactivity modulation : Fluorine improves membrane permeability and target binding in antimicrobial assays .

What kinetic factors influence intermediate stability in this compound synthesis?

(Advanced)
Methodological Answer:

  • Temperature control : Slow heating (2°C/min) prevents decomposition of thermally labile intermediates (e.g., hydrazide precursors ).
  • Reaction monitoring : Use TLC or HPLC to detect intermediates (e.g., thiazole-carbaldehyde formation in ethanol ).

How are structure-activity relationships (SAR) analyzed for this compound antivirals?

(Advanced)
Methodological Answer:

  • SAR workflow :
    • Synthesize derivatives with varied substituents (e.g., 4-fluoro vs. 4-bromo ).
    • Test inhibitory potency against viral proteases .
    • Correlate substituent electronegativity with IC50 values (e.g., fluorine enhances activity by 3-fold ).
  • Statistical modeling : Use QSAR to predict bioactivity based on Hammett constants .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.